4-Azido-6-methoxy-1,3,5-triazin-2-amine
Description
4-Azido-6-methoxy-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative characterized by a methoxy group at position 6, an azido group at position 4, and an amine at position 2. The azido substituent distinguishes it from most triazine derivatives, which typically feature chloro, alkyl, aryl, or amino groups at position 3. However, direct data on its synthesis, stability, or biological activity are absent in the provided evidence, necessitating comparisons with structurally related triazines.
Properties
CAS No. |
5248-73-7 |
|---|---|
Molecular Formula |
C4H5N7O |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
4-azido-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C4H5N7O/c1-12-4-8-2(5)7-3(9-4)10-11-6/h1H3,(H2,5,7,8,9) |
InChI Key |
UVYKKURCSDLWKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N=[N+]=[N-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-6-methoxy-1,3,5-triazin-2-amine typically involves the azidation of 4-chloro-6-methoxy-1,3,5-triazin-2-amine. This reaction is carried out using sodium azide (NaN₃) in an appropriate solvent such as acetone . The reaction conditions usually involve maintaining a low temperature to ensure the stability of the azido group and to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Azido-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Solvents: Acetone, dimethyl sulfoxide (DMSO), and methanol are commonly used solvents.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
4-Azido-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Azido-6-methoxy-1,3,5-triazin-2-amine involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are useful in various applications such as drug development and material science . The azido group is highly reactive and can interact with various molecular targets, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features, physicochemical properties, and biological activities of 4-azido-6-methoxy-1,3,5-triazin-2-amine with analogous triazine derivatives:
Key Comparative Insights
- Substituent Effects on Reactivity: The azido group in the target compound introduces unique reactivity (e.g., participation in Huisgen cycloaddition), unlike chloro or cycloamino substituents in analogs .
- Biological Activity: Cycloamino or aryl substituents at position 4 (e.g., ) correlate with antileukemic activity, whereas azido groups might enable targeted drug delivery via bioorthogonal chemistry . Morpholino or piperazinyl groups (e.g., ) enhance CNS penetration, suggesting the azido analog may require structural optimization for similar pharmacokinetics .
Stability :
Pharmacological and Industrial Potential
- Click Chemistry Applications : The azido group positions this compound as a candidate for synthesizing triazine-based probes or polymers, diverging from analogs used in traditional drug discovery .
- Agrochemical Relevance: Methoxy-methyl analogs () are intermediates in herbicide development; the azido derivative could serve as a novel precursor for agrochemicals with modified selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
